2-Phenoxydodecanoic acid

Description

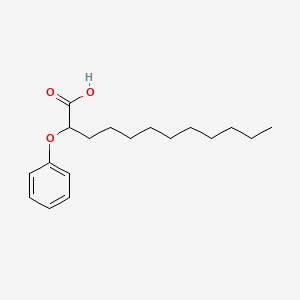

2-Phenoxydodecanoic acid (C₁₈H₂₈O₃) is a medium-chain carboxylic acid derivative featuring a phenoxy group (-O-C₆H₅) substituted at the second carbon of a dodecanoic acid backbone. This structural motif imparts unique physicochemical properties, such as amphiphilicity, which make it relevant in surfactant synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

Molecular Formula |

C18H28O3 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-phenoxydodecanoic acid |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-12-15-17(18(19)20)21-16-13-10-9-11-14-16/h9-11,13-14,17H,2-8,12,15H2,1H3,(H,19,20) |

InChI Key |

JYBKGPFMRQRWON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

General Chemical Reactions of Carboxylic Acids

Carboxylic acids, like dodecanoic acid, undergo several common reactions that might be applicable to 2-phenoxydodecanoic acid:

-

Esterification : Carboxylic acids react with alcohols to form esters in the presence of an acid catalyst. This reaction involves protonation of the carbonyl group, followed by nucleophilic attack by the alcohol, leading to the formation of an ester and water .

-

Amidation : Conversion of carboxylic acids to amides typically requires activation, such as using dicyclohexylcarbodiimide (DCC), to facilitate nucleophilic substitution by an amine .

-

Chlorination : Carboxylic acids can be converted into acid chlorides using thionyl chloride (), which then react with nucleophiles to form various derivatives .

Potential Reactions of this compound

Given its structure, this compound could undergo reactions similar to those of carboxylic acids, with the phenyl group potentially influencing reactivity due to its electron-withdrawing properties.

-

Esterification : This compound could react with alcohols to form esters, which might be useful in synthesizing derivatives for specific applications.

-

Amidation : Conversion to amides could be achieved using DCC or similar activating agents, potentially leading to bioactive compounds.

-

Chlorination : While less common for phenyl-containing acids, chlorination could be explored to introduce reactive sites for further modification.

Data and Research Findings

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester, Water | Acidic conditions, heat |

| Amidation | Amine, DCC | Amide | Mild conditions, solvent |

| Chlorination | Thionyl Chloride () | Acid Chloride | Anhydrous conditions |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-phenoxydodecanoic acid and related compounds, based on evidence from safety data sheets, synthesis protocols, and environmental health studies:

Key Findings from Comparative Analysis:

Structural Influence on Reactivity: The position of substituents (e.g., phenoxy at C2 vs. C12) significantly alters polarity and reactivity. For example, 12-(4-nitrophenoxy)dodecanoic acid’s nitro group enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to this compound . Fluorination (as in 2-fluorooctanoic acid) increases metabolic stability but reduces biodegradability, a critical distinction from non-fluorinated analogs like this compound .

Toxicity and Safety Profiles: Perfluorinated compounds (e.g., PFDoDA) exhibit severe environmental and health risks, including bioaccumulation and endocrine disruption, whereas non-fluorinated analogs like this compound are presumed safer but require empirical validation . Nitrophenoxy derivatives (e.g., 12-(4-nitrophenoxy)dodecanoic acid) carry higher acute toxicity risks, necessitating protective measures during handling .

Functional Group Impact on Applications: Carboxylic acids with ketone groups (e.g., 4-oxododecanedioic acid) are favored in polymer crosslinking due to their bifunctional reactivity, whereas phenoxy-substituted acids are more suited for surfactant design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.